3-Hydroxy-4-nitrobenzamide
Overview
Description
3-Hydroxy-4-nitrobenzamide is a compound with the molecular formula C7H6N2O4 . It is a member of benzamides and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-nitrobenzamide involves a variety of methods. One such method involves the use of benzamide synthetase in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-nitrobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 182.03275668 g/mol .
Chemical Reactions Analysis
3-Hydroxy-4-nitrobenzamide is involved in various chemical reactions. For instance, it is the aldehyde component in a study of an enantioselective thioester aldol reaction .
Physical And Chemical Properties Analysis
3-Hydroxy-4-nitrobenzamide has a molecular weight of 182.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .
Scientific Research Applications
Hydrogen Bonding Studies
A study focused on the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide in the crystal phase, utilizing infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research highlighted the sensitivity of O-H and N-H stretching modes to the strength of hydrogen bonding, crucial for understanding molecular interactions in various chemical and biological processes (Brela et al., 2012).
Crystal Structure Analysis
The crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined by single-crystal X-ray diffractometry, providing insights into molecular configurations and interactions, which is significant for the development of new materials and drugs (Zong & Wang, 2009).
Biosynthesis Pathways
A copper-containing C-nitrososynthase was identified for its role in forming a stable nitroso species, leading to the production of the natural product 4-hydroxy-3-nitrosobenzamide. This discovery adds to the understanding of diverse catalytic functions of metalloenzymes in nature (Kersten & Dorrestein, 2010).
Development of Novel Polyimides
A novel diamine with built-in sulfone, ether, and amide structure was synthesized, leading to the development of novel thermally stable polyimides. These compounds, based on 3-Hydroxy-4-nitrobenzamide derivatives, have significant potential in various industrial applications due to their stability and unique properties (Mehdipour‐Ataei et al., 2004).
Antibacterial Activity
Research on hydroxy-substituted benzothiazole derivatives, related to nitrobenzamides, demonstrated potent antibacterial activity, particularly against Streptococcus pyogenes. Such findings are crucial for developing new antibacterial agents (Gupta, 2018).
Molecular Complexation in Crystal Engineering
A study on molecular tapes mediated via strong O–H⋯N hydrogen bonds in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, related to 4-nitrobenzamide, highlighted the significance of molecular complexation in the crystal engineering of noncentrosymmetric structures (Saha et al., 2005).
Preformulation and Formulation Development
The preformulation and formulation development of N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a nitroaromatic derivative with antitumor activity, were studied. This research is essential for understanding the chemical behavior and potential therapeutic applications of nitroaromatic compounds (Sena et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, 3-Nitrobenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Aromatic nitro compounds like 3-Hydroxy-4-nitrobenzamide play a unique role in the synthesis of drugs and pharmaceutically oriented molecules . A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules . These studies are driven by the need to reduce costs and environmental impact during industrial production .
properties
IUPAC Name |
3-hydroxy-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMRHZARSJGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.